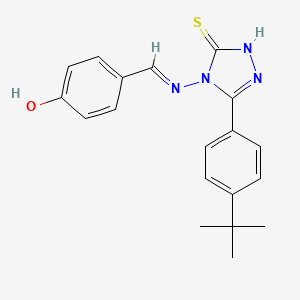
4-(((3-(4-Tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(((3-(4-Tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol is a complex organic compound with significant potential in various scientific fields. This compound features a triazole ring, a phenol group, and a tert-butylphenyl group, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3-(4-Tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol typically involves multiple steps. One common method includes the reaction of 4-tert-butylphenylhydrazine with carbon disulfide to form a hydrazinecarbodithioate intermediate. This intermediate is then cyclized with hydrazine hydrate to form the triazole ring. The final step involves the condensation of the triazole derivative with 4-hydroxybenzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(((3-(4-Tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, and halogens are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Nitrated, sulfonated, and halogenated phenol derivatives.
Applications De Recherche Scientifique
4-(((3-(4-Tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant and anti-inflammatory agent.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-(((3-(4-Tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to various biological effects.
Pathways Involved: It may modulate oxidative stress pathways, inhibit specific enzymes, and interfere with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylphenol: Shares the tert-butylphenyl group but lacks the triazole ring and phenol group.
4-Hydroxybenzaldehyde: Contains the phenol group but lacks the triazole ring and tert-butylphenyl group.
1,2,4-Triazole: Contains the triazole ring but lacks the phenol and tert-butylphenyl groups.
Uniqueness
4-(((3-(4-Tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol is unique due to its combination of a triazole ring, phenol group, and tert-butylphenyl group, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Propriétés
Formule moléculaire |
C19H20N4OS |
|---|---|
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
3-(4-tert-butylphenyl)-4-[(E)-(4-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H20N4OS/c1-19(2,3)15-8-6-14(7-9-15)17-21-22-18(25)23(17)20-12-13-4-10-16(24)11-5-13/h4-12,24H,1-3H3,(H,22,25)/b20-12+ |
Clé InChI |
FXRMEWQEXBZFLT-UDWIEESQSA-N |
SMILES isomérique |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)O |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


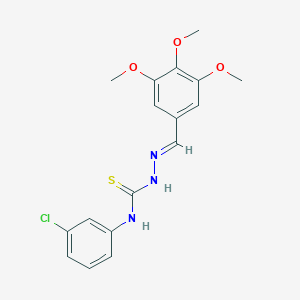
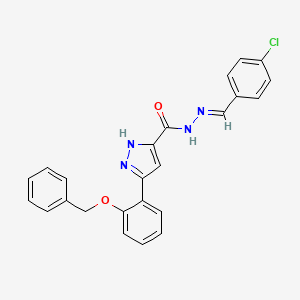



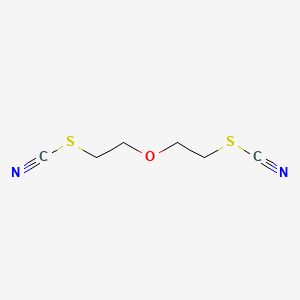
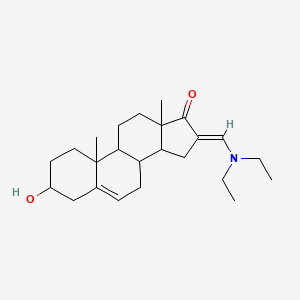
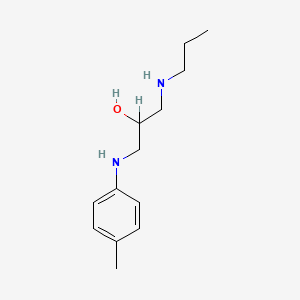
![2-chloro-6-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B15083037.png)
![4-methyl-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide](/img/structure/B15083049.png)
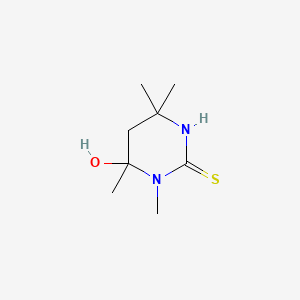
![N-(2,6-dimethylphenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B15083059.png)
![(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15083067.png)

